5-Bromo-2-ethylpyrimidine-4-carboxylic acid
Overview
Description
5-Bromo-2-ethylpyrimidine-4-carboxylic acid is a chemical compound . Its chemical formula is C7H7BrN2O2 and it has a molecular weight of 231.05 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethylpyrimidine-4-carboxylic acid consists of 7 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-ethylpyrimidine-4-carboxylic acid include its chemical formula (C7H7BrN2O2) and its molecular weight (231.05) .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives : 5-Bromo-2-ethylpyrimidine-4-carboxylic acid is utilized in the synthesis of various derivatives. For example, Luo et al. (2019) synthesized a derivative for single crystal X-ray analysis and vibrational spectral studies (Luo, Ma, Zhou, & Huang, 2019).
Structural Studies : The compound is also used in studies to determine molecular structures, as evidenced by research on its related derivatives' crystal structure and spectroscopic analysis (Agarkov, Nefedova, Ovsyannikov, Litvinov, Solovieva, & Antipin, 2023).
Chemical Reactions and Properties
Intramolecular Cyclization : 5-Bromo-2-ethylpyrimidine-4-carboxylic acid plays a role in chemical reactions such as intramolecular cyclization, forming structurally complex compounds (Remizov, Pevzner, & Petrov, 2019).
Antimicrobial Activities : Derivatives synthesized from this acid have been evaluated for antimicrobial activities, providing insights into its potential biomedical applications (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Applications in Drug Synthesis
Synthesis of Potential Inhibitors : It's used in the synthesis of compounds that may serve as inhibitors for certain diseases, as seen in the synthesis of potential HIV-1 protease inhibitors (Pekparlak, Tamer, Kanmazalp, Berber, Arslan, Avcı, Dege, Tarcan, & Atalay, 2020).
Therapeutic Applications : The acid is a key intermediate in manufacturing therapeutic agents like SGLT2 inhibitors, suggesting its significance in drug development processes (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).
Material Science and Coordination Polymers
- Formation of Coordination Polymers : It is involved in the formation of coordination polymers with various metals, which have implications in material science and engineering (Lin, Liu, Wang, He, Shao, & Li, 2019).
properties
IUPAC Name |
5-bromo-2-ethylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-5-9-3-4(8)6(10-5)7(11)12/h3H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBWYCGHGSATOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736135 | |
Record name | 5-Bromo-2-ethylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethylpyrimidine-4-carboxylic acid | |
CAS RN |
1235450-86-8 | |
Record name | 5-Bromo-2-ethylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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